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The diagram below illustrates the aberrant ALK signaling pathway that conteltinib inhibits.
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Conteltinib inhibits aberrant ALK activation to block oncogenic signaling.
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Conteltinib is an oral, highly potent, second-generation ALK tyrosine kinase inhibitor (TKI) [1]. It acts as

an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. In

preclinical enzymatic assays, conteltinib was about 10-fold more potent than crizotinib and demonstrated

activity against various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L, G1269S,

and R1275Q), positioning it as a potential therapeutic option for patients who have developed resistance to

first-line ALK TKIs [1].

Phase 1 Clinical Trial Design and Patient Demographics

The diagram below outlines the workflow of the phase 1 study.

Dose Cohorts (QD)

Patient Population (n=64)

Multicenter, Open-label,
Single-arm Phase 1 Study

Dose-Escalation Phase

Dose-Expansion Phase

Primary Endpoints

Dose-Limiting Toxicity (DLT)
Assessment (Cycle 1)

- Maximum Tolerated Dose (MTD)
- Dose-Limiting Toxicity (DLT)

- Adverse Events

50 mg, 100 mg, 200 mg, 300 mg,
450 mg, 600 mg, 800 mg

If response
observed

ALK TKI-naïve
(n=41, 64.1%)

Prior Crizotinib
(n=23, 35.9%)

Click to download full resolution via product page

The phase 1 study used a 3+3 design for dose escalation followed by dose expansion.
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This first-in-human study (NCT02695550) was conducted from April 2016 to February 2020 [1]. It

employed a 3 + 3 dose-escalation scheme based on the modified Fibonacci method. The dose-escalation

phase included seven cohorts receiving conteltinib orally at doses of 50, 100, 200, 300, 450, 600, and 800

mg once daily (QD). A dose-expansion phase was initiated for cohorts where a response was observed [1].

Patient Demographics and Baseline Characteristics

Characteristic Patient Number (n=64) Percentage

Total Enrolled 64 100%

ALK TKI-naïve 41 64.1%

Previously received Crizotinib 23 35.9%

ECOG Performance Status ≤ 2 64 100%

With at least one measurable lesion 64 100%

Key Efficacy and Safety Results

The study's primary efficacy results, stratified by prior ALK TKI treatment, are summarized below.

Efficacy Outcomes in ALK TKI-naïve and Crizotinib-pretreated
Patients

Efficacy Endpoint
ALK TKI-naïve Patients
(n=39)

Patients with Prior Crizotinib
(n=21)

Overall Response Rate (ORR) 64.1% (25 of 39) 33.3% (7 of 21)

95% Confidence Interval (CI) 47.2% - 78.8% 14.6% - 57.0%
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Efficacy Endpoint
ALK TKI-naïve Patients
(n=39)

Patients with Prior Crizotinib
(n=21)

Median Progression-Free Survival
(PFS)

15.9 months 6.73 months

95% CI for PFS 9.26 - 23.3 months 4.73 - 8.54 months

Median Duration of Response
(DoR)

15.0 months 6.60 months

95% CI for DoR 9.06 - 25.8 months 3.77 - 13.3 months

Safety Profile and Common Treatment-Related Adverse Events
(TRAEs)

Adverse Event All Patients (n=64) Percentage

Any TRAE 58 90.6%

Grade ≥ 3 TRAE 9 14.1%

Diarrhea 46 71.9%

Elevated Serum Creatinine 29 45.3%

Elevated Aspartate Aminotransferase (AST) 25 39.1%

Nausea 24 37.5%

Only one DLT event was reported at the 600 mg QD dose, and the maximum tolerated dose (MTD) was

not reached [1]. Based on the overall data, the recommended Phase 2 dose (RP2D) was established as 600

mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with

crizotinib [1].
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Discussion and Clinical Implications

This phase 1 study demonstrated that conteltinib has a manageable safety profile and promising anti-tumor

efficacy in advanced ALK-positive NSCLC [1]. The efficacy appears particularly notable in ALK TKI-naïve

patients, with an ORR of 64.1% and a median PFS of 15.9 months [1]. The activity in crizotinib-pretreated

patients (ORR 33.3%) confirms its potential to overcome resistance to first-generation ALK inhibitors, likely

due to its potency against a range of resistance mutations identified in preclinical studies [1].

The trial successfully defined the RP2D for two distinct patient populations, paving the way for further

clinical development. Future research should involve larger, randomized phase 2 and 3 trials to directly

compare conteltinib with other second-generation ALK TKIs and to further explore its efficacy against

central nervous system metastases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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